Cholesta-5,8(14)-dien-3beta-ol

概要

説明

Cholesta-5,8(14)-dien-3beta-ol, also known as 8-dehydrocholesterol, is a sterol intermediate in the biosynthesis of cholesterol. It is a derivative of cholesterol and plays a crucial role in various biological processes. This compound is particularly significant in the study of metabolic disorders and cholesterol biosynthesis pathways.

準備方法

Synthetic Routes and Reaction Conditions

Cholesta-5,8(14)-dien-3beta-ol can be synthesized through the enzymatic conversion of 7-dehydrocholesterol. This process involves the use of rat liver microsomes to catalyze the conversion . The reaction conditions typically include the presence of specific enzymes and cofactors necessary for the conversion.

Industrial Production Methods

Industrial production of this compound involves high-pressure liquid chromatography (HPLC) techniques. Silver ion HPLC provides remarkable separations of sterols, which is crucial for the purification and isolation of this compound .

化学反応の分析

Types of Reactions

Cholesta-5,8(14)-dien-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other sterol intermediates and final products.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and specific enzymes. The reaction conditions often involve controlled temperatures, pH levels, and the presence of cofactors .

Major Products Formed

The major products formed from the reactions of this compound include zymosterol and other sterol intermediates. These products are crucial for the biosynthesis of cholesterol and other biologically active sterols .

科学的研究の応用

Biochemical Research Applications

Cholesta-5,8(14)-dien-3beta-ol plays a crucial role in cholesterol biosynthesis and metabolism. It serves as an important intermediate in the synthesis of cholesterol and other sterols, making it a subject of interest in biochemical studies.

Cholesterol Biosynthesis Pathway

The compound is involved in the enzymatic conversion processes within the cholesterol biosynthesis pathway. It is converted to cholesterol through the action of enzymes such as Delta(14)-sterol reductase. This pathway is critical for understanding cholesterol-related disorders and metabolic diseases.

Enzymatic Studies

Research has utilized this compound to study the enzymatic mechanisms underlying sterol metabolism. For instance, studies have demonstrated its conversion from 7-dehydrocholesterol using rat liver microsomes, showcasing its role in enzymatic catalysis .

Analytical Techniques

Silver ion high-pressure liquid chromatography (HPLC) has been employed to separate sterols including this compound based on their structural differences. This technique allows for precise analysis of sterol intermediates and their transformations during biosynthesis .

Medical Applications

This compound has been investigated for its potential therapeutic effects in treating cholesterol-related disorders such as Smith-Lemli-Opitz syndrome (SLOS). SLOS is a genetic condition characterized by defective cholesterol biosynthesis.

Therapeutic Investigations

Studies have synthesized tritium-labeled forms of this compound to explore its incorporation into liver cholesterol and assess its metabolic pathways in SLOS patients . These investigations help elucidate how intermediates can influence cholesterol levels and related health issues.

Potential Drug Development

Given its role in cholesterol metabolism, this compound may serve as a lead compound for developing drugs aimed at modulating cholesterol levels or correcting metabolic dysfunctions.

Industrial Applications

In industrial chemistry, this compound is used as a precursor for synthesizing various sterols and sterol-based products.

Steroid Production

The compound is utilized in producing steroid hormones and supplements due to its structural similarity to cholesterol and other biologically active sterols. Its ability to undergo various chemical reactions (e.g., oxidation and reduction) makes it versatile for synthesizing different sterol derivatives.

Nutraceuticals

This compound is also explored for use in nutraceutical formulations aimed at improving cardiovascular health by managing cholesterol levels.

Comparative Analysis of Sterols

To understand this compound's unique properties and applications, it is beneficial to compare it with other related sterols:

| Compound | Role in Cholesterol Biosynthesis | Unique Features |

|---|---|---|

| Cholesta-5,8(14)-dien-3β-ol | Intermediate | Involved in the conversion of 7-dehydrocholesterol |

| Zymosterol | Precursor | Higher saturation level than cholesta compound |

| Lathosterol | Precursor | Distinct double bond positioning |

| Desmosterol | Precursor | Directly leads to cholesterol formation |

This table highlights how this compound fits into the broader context of sterols involved in metabolic pathways.

作用機序

Cholesta-5,8(14)-dien-3beta-ol exerts its effects by participating in the cholesterol biosynthesis pathway. It acts as an intermediate that is converted into other sterols through enzymatic reactions. The molecular targets involved include enzymes such as Δ14-reductase and C4-demethylase complex . These enzymes facilitate the conversion of this compound into zymosterol and other sterol intermediates.

類似化合物との比較

Cholesta-5,8(14)-dien-3beta-ol is similar to other sterol intermediates such as:

Cholesta-5,7,9(11)-trien-3beta-ol: Used as a fluorescent probe to track cholesterol in vivo.

Cholesta-5,7-dien-3beta-ol: Another intermediate in cholesterol biosynthesis.

The uniqueness of this compound lies in its specific role in the biosynthesis pathway and its involvement in metabolic disorders. Its distinct double bond positions and enzymatic conversion pathways differentiate it from other sterol intermediates.

生物活性

Cholesta-5,8(14)-dien-3beta-ol is a sterol compound that plays a significant role in various biological processes. This article examines its biological activity, focusing on its metabolic pathways, potential therapeutic applications, and associated case studies.

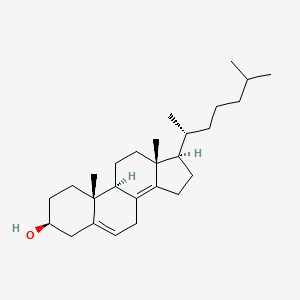

Chemical Structure and Classification

This compound is classified as a 3beta-sterol with the molecular formula . It features double bonds at the 5, 8, and 14 positions of the cholestane backbone. This structural configuration is crucial for its biological function and interaction with cellular membranes.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Biosynthesis of Steroids : It serves as a precursor in the cholesterol biosynthetic pathway. The compound can be converted into various sterols through enzymatic reactions involving delta(7)-dehydrocholesterol reductase and other enzymes .

- Sterol Exchange : Research indicates that this compound participates in sterol exchange processes within cell membranes, impacting membrane fluidity and function .

Biological Activities

1. Antioxidant Properties

this compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells. This property is particularly relevant in preventing cellular damage associated with various diseases.

2. Role in Cholesterol Regulation

The compound has been studied for its effects on cholesterol metabolism. In conditions like Smith-Lemli-Opitz syndrome (SLOS), where cholesterol synthesis is impaired, this compound levels are elevated. Treatment with statins has shown to normalize cholesterol levels and reduce precursor sterols in SLOS patients .

3. Potential Therapeutic Applications

Research suggests that this compound may have therapeutic potential in:

- Cardiovascular Health : By modulating cholesterol levels and improving lipid profiles.

- Neuroprotection : Its antioxidant properties may offer protective effects against neurodegenerative diseases.

Case Study 1: Smith-Lemli-Opitz Syndrome

A study involving patients with SLOS demonstrated that simvastatin treatment led to significant improvements in cholesterol levels and a reduction in precursor sterols like this compound. The therapy was well-tolerated and resulted in notable clinical improvements over time .

Case Study 2: Antioxidant Activity

In vitro studies have shown that this compound can reduce oxidative stress markers in human cell lines. This suggests its potential use as a dietary supplement or therapeutic agent to combat oxidative damage .

Research Findings

特性

IUPAC Name |

(3S,9S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNCIOAUQVURTQ-RQZUOROGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。